

LMD-009: A Selective CCR8 Agonist for Research and Drug Development

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

LMD-009, chemically identified as 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a potent and selective nonpeptide agonist for the human C-C chemokine receptor 8 (CCR8)[1][2]. CCR8 is an emerging and promising therapeutic target for a range of immunological disorders and cancer immunotherapy[3][4]. This document provides a comprehensive technical overview of **LMD-009**, including its mechanism of action, quantitative biological data, and detailed experimental protocols, to support its application in research and drug discovery.

Core Data Summary

The biological activity of **LMD-009** has been characterized through various in vitro assays, demonstrating its high potency and efficacy as a CCR8 agonist. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of LMD-009



Assay Type	Cell Line	Parameter	Value (nM)	Efficacy vs. CCL1
Inositol Phosphate Accumulation	COS-7 cells expressing human CCR8	EC50	11[1][5][6]	Similar[1][6]
Calcium Release	Chinese Hamster Ovary (CHO) cells	EC50	87[1][5][6]	Similar[1][6]
Chemotaxis	Lymphocyte L1.2 cells	EC50	Not explicitly quantified, but potent[1][5]	Similar[1][6]

Table 2: Receptor Binding Affinity of LMD-009

Ass	ау Туре	Cell Line	Parameter	Value (nM)
	petition for 125I- 1 Binding	Lymphocyte L1.2 cells	Ki	66[1][5]

Table 3: Selectivity of LMD-009

Target	Activity
CCR8	Agonist[1][5]
Other Human Chemokine Receptors (19 tested)	No antagonist activity observed[5]

Mechanism of Action and Signaling Pathway

LMD-009 acts as a selective agonist at the CCR8 receptor, a G protein-coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Like the endogenous ligand CCL1, **LMD-009** stimulates G-protein coupling, resulting in downstream signaling cascades that include inositol phosphate accumulation and intracellular calcium mobilization[1][5][6]. These events ultimately lead to cellular responses such as chemotaxis[1][5].



Structural studies, including cryo-electron microscopy, have elucidated the molecular interactions between **LMD-009** and CCR8. **LMD-009** binds to a pocket formed by transmembrane helices TM1, TM2, TM3, TM4, TM6, and TM7[3]. Key residues within CCR8 that are crucial for the binding and activity of **LMD-009** have been identified through mutagenesis studies. Notably, glutamic acid at position 286 (E2867.39) in transmembrane helix VII serves as a critical anchor point for **LMD-009**[1][3]. Other important residues for interaction include Y421.39, V1093.28, Y1133.32, Y1724.64, and F2546.51[3]. Mutations of these residues have been shown to significantly reduce the potency and efficacy of **LMD-009**[3][4].



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CCR8 signaling pathway activated by **LMD-009**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of **LMD-009**.

Inositol Phosphate Accumulation Assay

- Cell Line: COS-7 cells transiently transfected with the human CCR8 receptor[1][6][7].
- Protocol:
 - Seed COS-7 cells in 24-well plates and transfect with a plasmid encoding human CCR8.
 - 24 hours post-transfection, label the cells by incubating with myo-[3H]inositol (0.5 μCi/well) in inositol-free Dulbecco's Modified Eagle's Medium (DMEM) for 16-24 hours.
 - Wash the cells with phosphate-buffered saline (PBS) and pre-incubate in DMEM containing 10 mM LiCl for 15 minutes at 37°C.



- Add varying concentrations of LMD-009 (e.g., 0-20 nM) or the endogenous agonist CCL1
 as a positive control[5].
- Incubate for 90 minutes at 37°C[5].
- Terminate the reaction by adding 10 mM formic acid.
- Isolate the inositol phosphates using Dowex AG1-X8 anion-exchange columns.
- Elute the [3H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.
- Analyze the data using non-linear regression to determine EC50 values.

Calcium Mobilization Assay

- Cell Line: Chinese Hamster Ovary (CHO) cells or lymphocyte L1.2 cells stably expressing human CCR8[1][5][6].
- · Protocol:
 - Harvest CCR8-expressing cells and wash them with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.
 - Wash the cells to remove excess dye and resuspend in the assay buffer.
 - Place the cell suspension in a fluorometer cuvette or a microplate reader equipped with a fluorescence detector.
 - Establish a baseline fluorescence reading.
 - Add varying concentrations of LMD-009 (e.g., 0-100 nM) and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration[5].

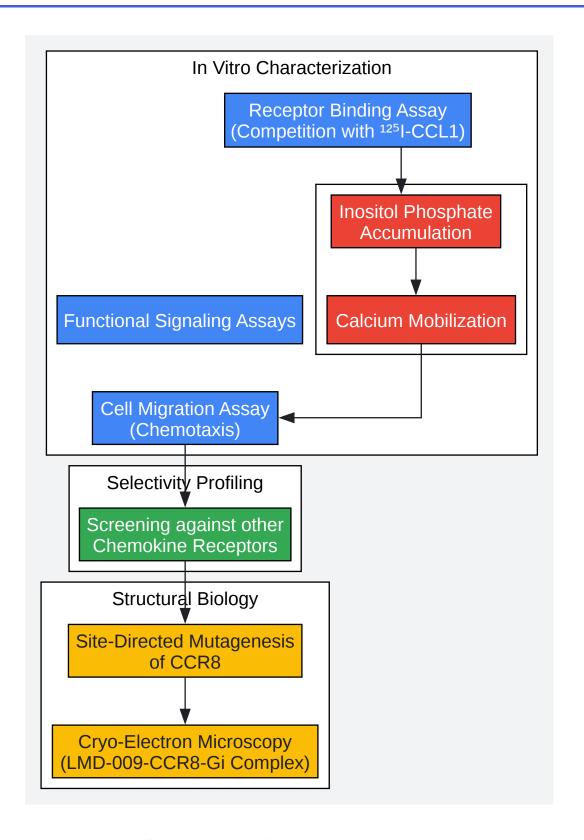


 Calculate the peak fluorescence response for each concentration and plot a doseresponse curve to determine the EC50.

Chemotaxis Assay

- Cell Line: Lymphocyte L1.2 cells stably expressing human CCR8[5][6].
- · Protocol:
 - Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
 (e.g., 5 μm pore size) separating the upper and lower wells.
 - \circ Add varying concentrations of **LMD-009** (e.g., 0.1 nM 100 μ M) or CCL1 to the lower wells in a suitable medium[5].
 - Load a suspension of CCR8-expressing L1.2 cells into the upper wells.
 - Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 40 minutes to 3 hours)[5].
 - After incubation, remove the non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Count the number of migrated cells per field of view using a microscope.
 - Plot the number of migrated cells against the concentration of LMD-009 to determine the chemotactic response.





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Experimental workflow for **LMD-009** characterization.



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